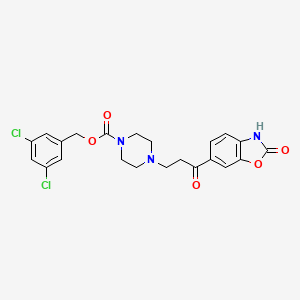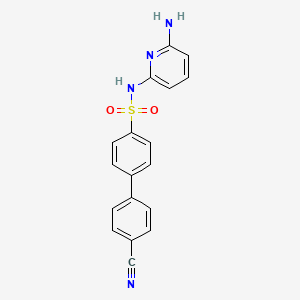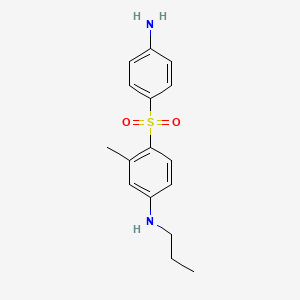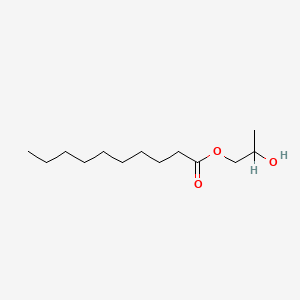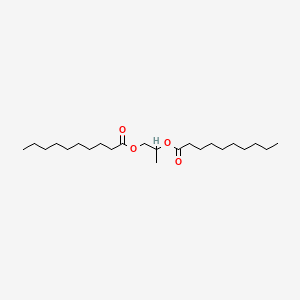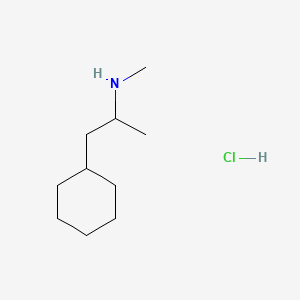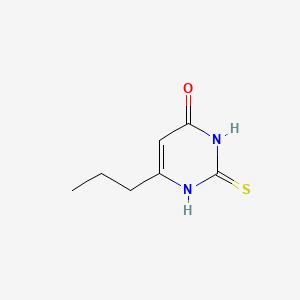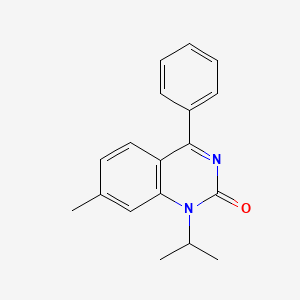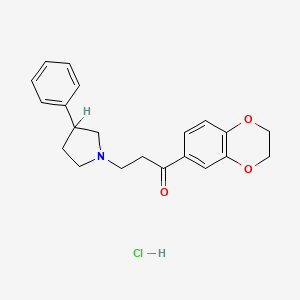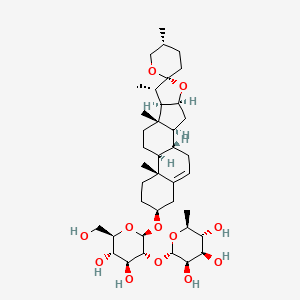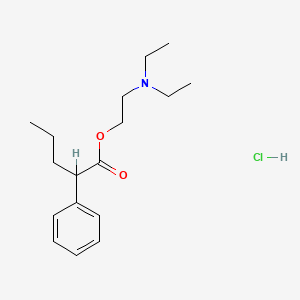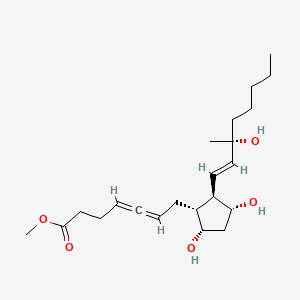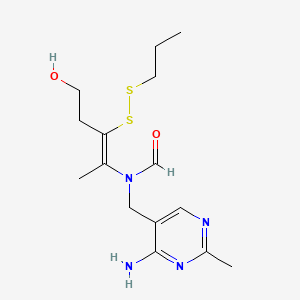
原矢车菊素A
描述
原儿茶酸 A 是一种天然化合物,源自苏木的木材。 这种化合物以其多种生物活性而闻名,包括免疫抑制、抗炎和抗氧化特性 。它在各种医药应用中被传统使用,并由于其潜在的治疗益处而在科学研究中引起了极大的关注。
科学研究应用
作用机制
生化分析
Biochemical Properties
Protosappanin A interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to significantly inhibit the secretion of pro-inflammatory cytokines interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α), while enhancing the release of anti-inflammatory IL-10 . These interactions suggest that Protosappanin A can modulate the immune response by interacting with these key enzymes and proteins.
Cellular Effects
Protosappanin A has been shown to have profound effects on various types of cells and cellular processes. In macrophages and chondrocytes, it exhibits anti-inflammatory properties . It also impairs the function of antigen-presenting cells (APCs), particularly dendritic cells, a potent class of APCs . Furthermore, Protosappanin A has been found to inhibit T cell proliferation, thereby inducing an immunosuppressive effect .
Molecular Mechanism
The molecular mechanism of Protosappanin A involves inhibiting the activation of NF-κB, a critical signaling component for antigen recognition . This inhibition subsequently reduces the expression of IFN-r and IP10, two downstream genes of NF-κB . By acting on these molecular targets, Protosappanin A exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Protosappanin A in laboratory settings are limited, it has been observed that Protosappanin A exhibits significant anti-inflammatory effects in macrophages and chondrocytes over time .
Dosage Effects in Animal Models
In animal models, specifically rats, Protosappanin A has been shown to prolong heart allograft survival . This effect was observed with the administration of Protosappanin A at a dosage of 25 mg/kg . Specific studies on the dosage effects of Protosappanin A in animal models are limited.
Metabolic Pathways
Protosappanin A is involved in several metabolic pathways. It undergoes various metabolic transformations, including sulfate conjugation, glucuronide conjugation, bis-glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss .
Subcellular Localization
While specific studies on the subcellular localization of Protosappanin A are limited, its interactions with various cellular components suggest that it may localize to areas where these components are present. For instance, its inhibition of NF-κB suggests that it may localize to the nucleus, where NF-κB is typically found .
准备方法
合成路线和反应条件
原儿茶酸 A 的全合成涉及一系列化学反应。 一种值得注意的方法包括钯催化的邻位 C–H 活化和 C–C 环化在微波辐射下的反应 。 该方法涉及六个线性步骤,以二苯并[b,d]氧杂环庚酮作为关键中间体 。 反应条件通常包括使用钯催化剂和微波辐射,在 155°C 下反应 60 分钟 。
工业生产方法
原儿茶酸 A 的工业生产并不常见,这是因为它合成过程的复杂性。合成化学的进步使得以更大的产量生产这种化合物成为可能。 与天然提取相比,化学合成方法具有更高的纯度和更好的稳定性,使其更适合批量生产 。
化学反应分析
反应类型
原儿茶酸 A 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。
常见试剂和条件
用于原儿茶酸 A 反应的常见试剂包括钯催化剂、氧化剂和还原剂。 这些反应的条件各不相同,但通常涉及特定的温度和反应时间以获得所需产物 。
主要形成的产物
相似化合物的比较
原儿茶酸 A 因其多种生物活性而在其类似化合物中独树一帜。类似的化合物包括:
巴西木素: 以其抗氧化和抗炎特性而闻名.
巴西红木素: 表现出类似的生物活性,但具有不同的分子靶点.
苏木查尔酮: 以其抗炎作用而闻名.
原儿茶酸 B: 另一种具有免疫抑制特性的衍生物.
原儿茶酸 A 由于其强大的免疫抑制作用及其调节多种分子途径的能力而脱颖而出,使其成为治疗应用中的宝贵化合物。
属性
IUPAC Name |
5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYVRVYBBYJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144540 | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-28-2 | |
| Record name | Protosappanin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protosappanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Protosappanin A?
A1: Protosappanin A has demonstrated a variety of biological activities in research studies, including:
- Neuroprotective effects: Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury in PC12 cells by maintaining mitochondrial homeostasis. []
- Immunosuppressive effects: Prolongs heart allograft survival in rats, potentially by impairing antigen-presenting cell function and promoting regulatory T cell expansion. [, , ]
- Anti-osteoporotic effects: Inhibits osteoclastogenesis in RAW264.7 cells and improves bone micro-architecture in ovariectomized (OVX) mice, partially by reducing oxidative stress. []
- Anti-atherosclerotic effects: Alleviates atherosclerosis in hyperlipidemic rabbits by reducing hyperlipidemia, inflammation, and modulating the NF-κB signaling pathway. []
- Anti-inflammatory effects: Inhibits the production of inflammatory mediators like NO, PGE2, TNF-α, IL-6, and suppresses COX-2 and iNOS expression in LPS-stimulated J774.1 cells. [, ]
Q2: How does Protosappanin A protect neurons from ischemic injury?
A2: Protosappanin A promotes the autophagic degradation of the pro-apoptotic protein Bax in PC12 cells subjected to OGD/R. This helps maintain mitochondrial integrity, ATP production, and mitochondrial DNA content, ultimately protecting neurons from ischemic damage. []
Q3: How does Protosappanin A contribute to immunosuppression?
A3: Protosappanin A inhibits the maturation of dendritic cells (DCs), reducing the expression of costimulatory molecules like CD80 and CD86. It also modulates cytokine production in DCs, increasing IL-10 and decreasing IL-12, leading to a more tolerogenic phenotype. These tolerogenic DCs can then promote the expansion of regulatory T cells, contributing to immunosuppression and prolonged allograft survival. [, ]
Q4: What is the role of Protosappanin A in inhibiting osteoclastogenesis?
A4: Protosappanin A exhibits antioxidant activity and reduces oxidative stress in RAW264.7 cells, suppressing osteoclastic differentiation and bone resorption markers like TRAP and CTX-1. This suggests a potential therapeutic benefit for Protosappanin A in osteoporosis and other bone resorption diseases. []
Q5: What is the molecular formula and weight of Protosappanin A?
A5: The molecular formula of Protosappanin A is C15H12O5, and its molecular weight is 272.25 g/mol. []
Q6: What spectroscopic techniques have been used to characterize Protosappanin A?
A6: Researchers have utilized various spectroscopic techniques to elucidate the structure of Protosappanin A, including:
- Nuclear Magnetic Resonance (NMR): Provides information about the compound's carbon and hydrogen framework, functional groups, and stereochemistry. [, , , ]
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Determines the accurate mass of the compound and provides information about its elemental composition. []
- X-ray crystallography: Confirms the three-dimensional structure of the molecule. []
Q7: Is there any information available regarding the stability of Protosappanin A under various conditions or in different formulations?
A7: While specific information regarding material compatibility and stability of Protosappanin A is limited in the provided research papers, some insights can be gleaned:
- Extraction and purification: Research indicates that Protosappanin A can be extracted from Caesalpinia sappan using solvents like ethanol and methanol. [, , , , ] Further purification is often achieved through techniques like column chromatography. [, ] This suggests a degree of stability during common laboratory extraction and purification procedures.
Q8: How can the stability and bioavailability of Protosappanin A be potentially improved for therapeutic applications?
A8: While research on Protosappanin A's stability and formulation is limited, some strategies commonly employed for improving drug stability and bioavailability include:
Q9: What analytical methods are commonly used to identify and quantify Protosappanin A?
A9: Several analytical techniques are frequently employed for the identification and quantification of Protosappanin A:
- Thin Layer Chromatography (TLC): Used as a preliminary method to analyze the composition of extracts and monitor the presence of Protosappanin A. []
- High-Performance Liquid Chromatography (HPLC): A versatile technique employed for both the separation and quantification of Protosappanin A in complex mixtures, such as plant extracts or biological samples. [, , , , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of Protosappanin A in biological samples, particularly for pharmacokinetic studies. []
- Capillary Zone Electrophoresis (CZE): Provides a rapid and efficient method for separating and analyzing Protosappanin A in plant extracts. []
Q10: What is known about the pharmacokinetics of Protosappanin A?
A10: While specific details on Protosappanin A's pharmacokinetics are limited in the provided research, one study investigated the pharmacokinetics of Protosappanin B in rats after oral and intravenous administration. [] It revealed a short half-life and low oral bioavailability, suggesting potential challenges for its clinical development. More research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Protosappanin A.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


